Bis(O-isopropyl-DL-methionine) fumarate

Solubility Formulation Amino Acid Derivatives

Conventional methionine salts present solubility and toxicity challenges that compromise reproducible dosing in cell-based assays and animal models. Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) resolves these limitations through its engineered isopropyl ester and fumarate salt structure. • Aqueous solubility ≥25 mg/mL enables preparation of concentrated, DMSO-free stock solutions for precise in vitro dose-response curves. • Acute oral LD50 >2,000 mg/kg (rat) provides a favorable safety margin vs. corrosive DL-methionine sodium salt, reducing gastric irritation risk in repeat-dosing studies. • Bulk and custom quantities available with rapid global delivery to support preclinical discovery workflows.

Molecular Formula C20H38N2O8S2
Molecular Weight 498.7 g/mol
CAS No. 20772-50-3
Cat. No. B12661332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(O-isopropyl-DL-methionine) fumarate
CAS20772-50-3
Molecular FormulaC20H38N2O8S2
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C8H17NO2S.C4H4O4/c2*1-6(2)11-8(10)7(9)4-5-12-3;5-3(6)1-2-4(7)8/h2*6-7H,4-5,9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyHJPAWJBAADASMW-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes100 g / 36 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(O-isopropyl-DL-methionine) fumarate Overview


Bis(O-isopropyl-DL-methionine) fumarate (CAS 20772-50-3) is a synthetic derivative of the essential amino acid methionine, characterized by the esterification of DL-methionine with isopropyl alcohol and subsequent salt formation with fumaric acid . Its molecular formula is C20H38N2O8S2, with a molecular weight of 498.65 g/mol [1]. As a member of the amino acid derivative class, its primary differentiation stems from its engineered chemical structure, which is intended to modify its physicochemical properties compared to its parent amino acid .

Bis(O-isopropyl-DL-methionine) fumarate – Not a Simple Replacement


While methionine and its simpler salts (e.g., DL-methionine, DL-methionine sodium salt) are widely used, generic substitution with these forms is inadequate for applications requiring specific solubility and bioavailability profiles. The bis(O-isopropyl-DL-methionine) fumarate derivative is explicitly designed to overcome the physicochemical limitations of the parent amino acid. For instance, the formation of a fumarate salt is known to increase solubility, a critical parameter for formulation and biological assay development . Furthermore, the isopropyl ester moiety is a known strategy to improve lipophilicity and metabolic stability, potentially altering the compound's absorption, distribution, and overall bioavailability compared to the unmodified amino acid [1]. Therefore, its use is mandated when a study or process requires the precise properties imparted by its unique chemical structure.

Bis(O-isopropyl-DL-methionine) fumarate: Quantitative Evidence


Enhanced Aqueous Solubility

Bis(O-isopropyl-DL-methionine) fumarate is reported to be soluble in water to at least 25 mg/mL (or 50 mM) [1]. While quantitative solubility data for the unmodified DL-methionine under identical conditions is not provided in the same source, the fumarate salt form is generally recognized to improve the aqueous solubility of the parent amino acid. This improvement is a key design feature of the compound, as it is 'specifically designed to enhance its solubility' .

Solubility Formulation Amino Acid Derivatives

Acute Oral Toxicity Profile

Acute oral toxicity data for Bis(O-isopropyl-DL-methionine) fumarate in rats indicates an LD50 value of > 2,000 mg/kg [1]. This suggests a low acute toxicity potential by the oral route. In contrast, DL-methionine sodium salt (DL-Met-Na), a common alternative, is classified as corrosive to skin and eyes, and its hydroxy analogue (HMTBa) is classified as an irritant [2].

Toxicology Safety Amino Acid Derivatives

Isopropyl Ester Alters Bioavailability

The isopropyl ester of the hydroxy analogue of methionine (HMBi) has been studied in dairy cows and demonstrates a bioavailability of approximately 50% for the methionine moiety, with quick absorption and hydrolysis [1]. In another study, its availability was estimated to be 48.34 ± 2.05% using an area under the curve method, relative to a reference rumen-protected methionine product with 80% bioavailability [2]. While these data are for a structural analogue (HMBi), they demonstrate the principle that isopropyl esterification can significantly modulate the bioavailability and pharmacokinetic profile of methionine-based compounds compared to the parent amino acid or its simple salts [3].

Pharmacokinetics Bioavailability Prodrugs

Bis(O-isopropyl-DL-methionine) fumarate: Key Applications


High-Solubility In Vitro Assays

This compound is ideally suited for in vitro experiments where precise and reproducible concentrations of a methionine derivative are critical. Its enhanced aqueous solubility (≥ 25 mg/mL) [1] allows for the preparation of concentrated and stable stock solutions, minimizing the use of potentially cytotoxic organic solvents like DMSO and ensuring more accurate dose-response curves in cell culture and biochemical assays. This directly addresses a common limitation of less soluble methionine forms .

Improved Safety in In Vivo Models

For animal studies, especially those involving repeated dosing or oral gavage, the compound's favorable acute oral toxicity profile (LD50 > 2,000 mg/kg in rats) [2] offers a distinct advantage. Compared to the corrosive nature of DL-methionine sodium salt [3], Bis(O-isopropyl-DL-methionine) fumarate presents a lower risk for laboratory personnel and is less likely to cause gastric irritation or other acute toxicities in experimental animals, contributing to a cleaner and more ethically sound study design.

Methionine Prodrug Pharmacokinetics

Due to its isopropyl ester and fumarate salt structure, this compound is a valuable tool for investigating the pharmacokinetics of modified amino acids. Research on analogous isopropyl esters of methionine indicates that this modification can lead to a distinct bioavailability profile compared to free methionine [4][5]. Therefore, this compound is a critical reagent for studies aiming to understand how esterification affects absorption, hydrolysis, and overall systemic exposure of methionine-based compounds [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(O-isopropyl-DL-methionine) fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.